molecular formula C10H20N4O3S B14909097 n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide

n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide

Cat. No.: B14909097
M. Wt: 276.36 g/mol
InChI Key: KBSJXTQSAAVWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide typically involves the reaction of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with an appropriate amine, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: What sets n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C10H20N4O3S

Molecular Weight

276.36 g/mol

IUPAC Name

N-[2-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]ethyl]methanesulfonamide

InChI

InChI=1S/C10H20N4O3S/c1-8-9(10(17-3)14(2)13-8)7-11-5-6-12-18(4,15)16/h11-12H,5-7H2,1-4H3

InChI Key

KBSJXTQSAAVWFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCCNS(=O)(=O)C)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.